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Introduction
Brr2 (also known as SNRNP200) is a crucial RNA helicase involved in the catalytic activation of

the spliceosome, the cellular machinery responsible for pre-mRNA splicing. Its primary function

is to unwind the U4/U6 di-snRNA duplex, a critical step for the conformational rearrangements

required for splicing catalysis. Dysregulation of splicing is implicated in various diseases,

including cancer and genetic disorders, making Brr2 an attractive therapeutic target. Brr2-IN-2
is a small molecule inhibitor that allosterically targets Brr2, providing a valuable tool for studying

its function and for the development of novel therapeutics. This document provides detailed

application notes and protocols for the use of Brr2-IN-2 in high-throughput screening (HTS)

campaigns.

Mechanism of Action of Brr2 and Inhibition by Brr2-
IN-2
The spliceosome undergoes a series of dynamic rearrangements to accurately remove introns

from pre-mRNA. Brr2, a core component of the U5 snRNP, utilizes the energy from ATP

hydrolysis to unwind the U4/U6 snRNA duplex. This unwinding releases the U4 snRNA and

allows the U6 snRNA to form the catalytic core of the spliceosome.[1][2] The activity of Brr2 is

tightly regulated by other spliceosomal proteins, such as Prp8.[3]
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Brr2-IN-2 and its analogue, Brr2 inhibitor C9, are allosteric inhibitors of Brr2.[2][4][5] They bind

to a site distinct from the ATP- and RNA-binding sites, inducing a conformational change that

inhibits the enzyme's ATPase activity and its ability to bind and unwind its RNA substrate.[2][4]

[5] This leads to a stall in spliceosome activation and an accumulation of pre-mRNA.

Spliceosome Activation

Pre-catalytic Spliceosome (B complex)
U4/U6 snRNP includes Catalytically Active Spliceosome (Bact complex)

 enables formation of
U5 snRNP

Brr2

 contains

 unwinds
ATP

 hydrolyzes

Brr2-IN-2  inhibits

Prp8  regulates

Click to download full resolution via product page

Figure 1: Simplified signaling pathway of Brr2 in spliceosome activation and its inhibition by
Brr2-IN-2.

Quantitative Data for Brr2 Inhibitor C9 (Brr2-IN-2
analogue)
The following table summarizes the inhibitory activities of Brr2 inhibitor C9, which is considered

a close analogue of Brr2-IN-2. This data is crucial for designing HTS assays and for

interpreting screening results.
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Parameter Value Assay Type Reference

IC50 (ATPase activity) 1.8 µM
RNA-dependent

ATPase Assay
[5]

IC50 (U4 snRNA

binding)
2.3 µM

Electrophoretic

Mobility Shift Assay

(EMSA)

[5]

Pre-mRNA Splicing

Inhibition

75% reduction at 5

µM

HeLa Cell Nuclear

Extract Splicing Assay
[5]

High-Throughput Screening (HTS) Experimental
Protocols
Several HTS-compatible assays can be employed to identify and characterize Brr2 inhibitors.

The choice of assay depends on the available instrumentation and the specific goals of the

screening campaign. Below are detailed protocols for three common HTS methods.

RNA-Dependent ATPase Assay
This assay directly measures the enzymatic activity of Brr2 by quantifying the amount of ADP

produced in the presence of its RNA substrate. It is a robust method for primary screening of

large compound libraries.
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RNA-Dependent ATPase HTS Workflow

Start

Dispense Assay Buffer,
Brr2 Enzyme, and

U4/U6 snRNA Substrate
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Dispense Brr2-IN-2 (or test compounds)
and Controls (DMSO, positive control)

Initiate reaction by adding ATP

Incubate at 30°C

Stop reaction and add
ADP detection reagent

(e.g., Transcreener ADP²)

Read plate (Fluorescence Polarization,
TR-FRET, or Fluorescence Intensity)

Analyze data and calculate
% inhibition and IC50 values

End
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Figure 2: Experimental workflow for a Brr2 RNA-dependent ATPase HTS assay.
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Materials:

Recombinant human Brr2 protein

U4/U6 di-snRNA substrate

Brr2-IN-2 (or other test compounds)

ATP

Assay Buffer: 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 2 mM MgCl₂, 1 mM DTT, 0.01% (v/v)

Tween-20

ADP Detection Kit (e.g., Transcreener® ADP² FP, TR-FRET, or FI Assay)

384-well, low-volume, black, flat-bottom plates

Plate reader capable of measuring fluorescence polarization, TR-FRET, or fluorescence

intensity

Protocol:

Reagent Preparation: Prepare stock solutions of Brr2, U4/U6 snRNA, ATP, and Brr2-IN-2 in

the assay buffer. The final concentration of Brr2 and U4/U6 snRNA should be empirically

determined to be in the linear range of the assay.

Compound Dispensing: Using an acoustic liquid handler or pin tool, dispense test

compounds and controls (e.g., DMSO for negative control, a known Brr2 inhibitor for positive

control) into the 384-well plates.

Enzyme and Substrate Addition: Add a mixture of Brr2 enzyme and U4/U6 snRNA substrate

to each well.

Reaction Initiation: Initiate the enzymatic reaction by adding ATP to all wells. The final ATP

concentration should be at or near the Km for Brr2.

Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring

the reaction is in the linear phase.
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Detection: Stop the reaction and add the ADP detection reagent according to the

manufacturer's instructions. Incubate for the recommended time.

Data Acquisition: Read the plate using a plate reader with the appropriate settings for the

chosen detection method (FP, TR-FRET, or FI).

Data Analysis: Calculate the percent inhibition for each compound relative to the controls

and determine the IC50 values for active compounds.

Fluorescence Polarization (FP) Based RNA Binding
Assay
This assay measures the binding of a fluorescently labeled RNA substrate to the Brr2 protein.

Inhibition of this interaction by a small molecule like Brr2-IN-2 results in a decrease in the

fluorescence polarization signal.
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Fluorescence Polarization HTS Workflow
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Incubate at room temperature
to reach binding equilibrium

Read fluorescence polarization

Analyze data and calculate
% displacement and IC50 values

End
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Figure 3: Experimental workflow for a Brr2 fluorescence polarization HTS assay.
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Materials:

Recombinant human Brr2 protein

Fluorescently labeled U4 snRNA (e.g., 5'-FAM-U4)

Brr2-IN-2 (or other test compounds)

Binding Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 2 mM MgCl₂, 1 mM DTT, 0.01% (v/v)

Triton X-100

384-well, low-volume, black plates

Plate reader with fluorescence polarization capabilities

Protocol:

Reagent Preparation: Prepare stock solutions of Brr2, fluorescently labeled U4 snRNA, and

Brr2-IN-2 in the binding buffer. The optimal concentrations of Brr2 and the labeled RNA

should be determined by titration experiments to achieve a stable and significant FP window.

Compound Dispensing: Dispense test compounds and controls into the 384-well plates.

Labeled RNA Addition: Add the fluorescently labeled U4 snRNA to all wells.

Protein Addition: Add the Brr2 protein to all wells to initiate the binding reaction.

Incubation: Incubate the plate at room temperature for a sufficient time (e.g., 30-60 minutes)

to allow the binding to reach equilibrium.

Data Acquisition: Measure the fluorescence polarization of each well using a plate reader.

Data Analysis: Calculate the percent displacement of the fluorescent probe for each

compound and determine the IC50 values for active compounds.

Time-Resolved Fluorescence Resonance Energy
Transfer (TR-FRET) Assay
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This assay can be configured to measure either Brr2's interaction with a binding partner or its

helicase activity. For a helicase assay, a donor fluorophore is attached to one end of a dsRNA

substrate and a quencher or acceptor fluorophore is on the other. Unwinding of the duplex

separates the donor and acceptor, leading to an increase in the donor's fluorescence signal.
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TR-FRET Helicase HTS Workflow
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Figure 4: Experimental workflow for a Brr2 TR-FRET helicase HTS assay.
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Materials:

Recombinant human Brr2 protein

Custom synthesized U4/U6 snRNA duplex with a lanthanide donor (e.g., Europium) on one

strand and an acceptor fluorophore (e.g., d2) on the complementary strand in close

proximity.

Brr2-IN-2 (or other test compounds)

ATP

Assay Buffer: 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT, 0.01% (v/v)

BSA

384-well, low-volume, black or white plates (depending on the plate reader)

TR-FRET compatible plate reader

Protocol:

Reagent Preparation: Prepare stock solutions of Brr2, the TR-FRET U4/U6 substrate, ATP,

and Brr2-IN-2 in the assay buffer.

Compound Dispensing: Dispense test compounds and controls into the 384-well plates.

Substrate Addition: Add the TR-FRET U4/U6 substrate to all wells.

Enzyme Addition: Add the Brr2 enzyme to all wells.

Reaction Initiation: Start the unwinding reaction by adding ATP.

Incubation: Incubate the plate at 30°C for a suitable time to allow for sufficient substrate

unwinding in the control wells.

Data Acquisition: Read the plate in a TR-FRET enabled plate reader, measuring the

emission at both the donor and acceptor wavelengths after a time delay.
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Data Analysis: Calculate the ratio of the acceptor to donor emission signals. Determine the

percent inhibition for each compound based on the change in the FRET ratio and calculate

IC50 values for active compounds.

Conclusion
Brr2-IN-2 is a valuable chemical probe for investigating the function of the Brr2 helicase and a

promising starting point for the development of novel therapeutics targeting splicing

dysregulation. The protocols outlined in this document provide a framework for the application

of Brr2-IN-2 in high-throughput screening campaigns to identify and characterize new Brr2

inhibitors. The choice of HTS assay will depend on the specific resources and goals of the

research program, but each of the described methods offers a robust platform for inhibitor

discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b15587573#application-of-brr2-in-2-in-high-
throughput-screening]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 13 Tech Support

https://www.benchchem.com/product/b15587573#application-of-brr2-in-2-in-high-throughput-screening
https://www.benchchem.com/product/b15587573#application-of-brr2-in-2-in-high-throughput-screening
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15587573?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15587573?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

